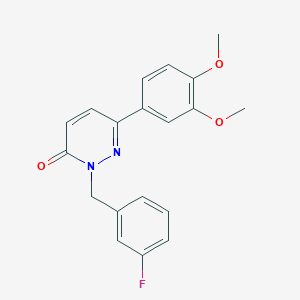

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Description

6-(3,4-Dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at position 6 and a 3-fluorobenzyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including phosphodiesterase (PDE) inhibition, antitrypsin effects, and kinase modulation . The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced solubility and binding affinity, while the 3-fluorobenzyl group introduces electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-24-17-8-6-14(11-18(17)25-2)16-7-9-19(23)22(21-16)12-13-4-3-5-15(20)10-13/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTVHLFRKFPCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions could target the pyridazinone core or the aromatic rings, potentially leading to dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated precursors, strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyridazinone derivatives have shown potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds. This specific compound could be investigated for similar activities.

Medicine

In medicine, compounds with similar structures have been explored for their potential therapeutic effects, including anti-cancer, anti-viral, and cardiovascular applications.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit structural diversity, primarily through substitutions at positions 2 and 4. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- The 3-fluorobenzyl group in the target compound enhances metabolic stability compared to unsubstituted analogs (e.g., 6-(2-fluorophenyl)pyridazin-3(2H)-one) .

- Piperidine-containing derivatives (e.g., compound 50 in ) show potent PDE inhibition, suggesting that bulky substituents at position 2 improve enzyme interaction.

Role of 3,4-Dimethoxyphenyl :

- Derivatives with a 3,4-dimethoxyphenyl group (e.g., compounds 50 and 51 in ) exhibit higher solubility in polar solvents compared to halogenated analogs (e.g., 6-(furan-2-yl)-2-(3,4-dichlorobenzyl)pyridazin-3(2H)-one) .

Antimicrobial vs. Neurological Targets: Furan-substituted pyridazinones (e.g., ) demonstrate antimicrobial activity, while piperazine-linked derivatives (e.g., ) target neurological pathways, highlighting substituent-dependent selectivity.

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic substitution of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one with 3-fluorobenzyl halides, a method analogous to procedures in .

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The pyridazine core, combined with specific substituents, suggests a diverse range of pharmacological effects, particularly in the fields of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl moiety. This structural arrangement enhances its chemical reactivity and biological properties, making it a candidate for various therapeutic applications.

| Component | Description |

|---|---|

| Pyridazine Core | Central ring structure |

| 3,4-Dimethoxyphenyl Group | Enhances reactivity and biological activity |

| 3-Fluorobenzyl Moiety | Provides specificity in interactions |

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets associated with cell survival pathways.

- Cell Lines Tested :

- HT-29 (colorectal cancer)

- TK-10 (renal cancer)

In these studies, the compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition at low concentrations.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest it may exhibit activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis or enzyme inhibition.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors that play critical roles in cellular signaling pathways. This interaction can lead to the modulation of enzyme activity, impacting processes such as apoptosis and cell division.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyridazine derivatives, including our compound. It was found that compounds with similar structural features exhibited enhanced apoptosis in cancer cells through the activation of caspase pathways. -

Antimicrobial Efficacy :

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against resistant strains of bacteria. The results indicated that these compounds could effectively inhibit growth at concentrations lower than traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.